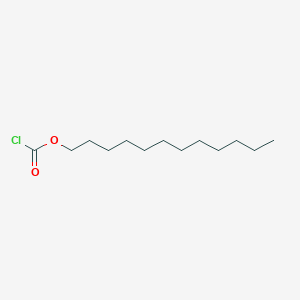
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide, also known as CF3-BTTP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. CF3-BTTP is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.
Wirkmechanismus
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide works by binding to specific proteins in the body, such as carbonic anhydrase and lactate dehydrogenase, which are involved in various physiological processes. This binding can lead to changes in the activity of these proteins, which can have downstream effects on various cellular processes.
Biochemische Und Physiologische Effekte
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has been shown to have a range of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, inhibition of lactate dehydrogenase activity, and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has several advantages for use in laboratory experiments, including its high purity and stability, its ability to selectively bind to specific proteins, and its potential as a therapeutic agent. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are several potential future directions for research on 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide, including:
1. Further studies on its potential as a diagnostic tool for detecting cancer cells
2. Development of new synthetic methods for producing 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide more efficiently and cost-effectively
3. Investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's
4. Exploration of its potential as a tool for studying the role of specific proteins in various physiological processes.
In conclusion, 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is a promising compound with potential applications in various scientific fields. Further research is needed to fully understand its mechanisms of action and its potential as a diagnostic and therapeutic agent.
Synthesemethoden
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide can be synthesized through a multistep process that involves the reaction of 4-nitrobenzenesulfonamide with trifluoroacetic anhydride to produce 4-nitrobenzenesulfonyl trifluoroacetamide. This intermediate is then reacted with thionyl chloride to produce 4-nitrobenzenesulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with 2-aminopropanoic acid to produce 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to have potential as a diagnostic tool for detecting cancer cells, as well as a potential therapeutic agent for treating cancer and other diseases.
Eigenschaften
CAS-Nummer |
101063-98-3 |
|---|---|
Produktname |
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide |
Molekularformel |
C11H9F3N2O4S |
Molekulargewicht |
322.26 g/mol |
IUPAC-Name |
3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]propanoic acid |
InChI |
InChI=1S/C11H9F3N2O4S/c12-11(13,14)6-1-2-8-7(5-6)15-9(3-4-10(17)18)16-21(8,19)20/h1-2,5H,3-4H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
TZJDLBNNZRXBHR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCC(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



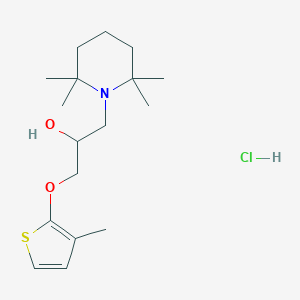

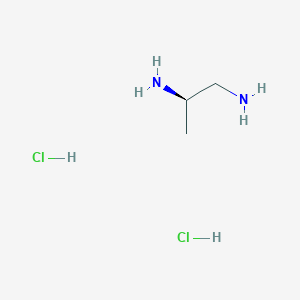
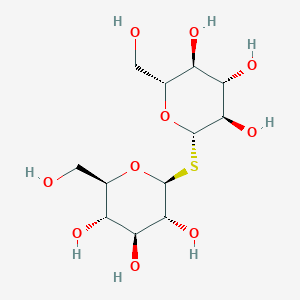
![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
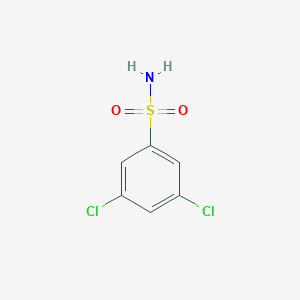
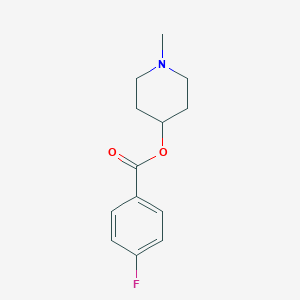

![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)
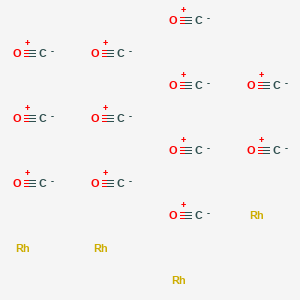
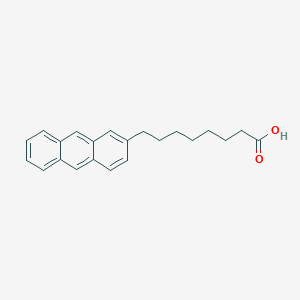
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)
